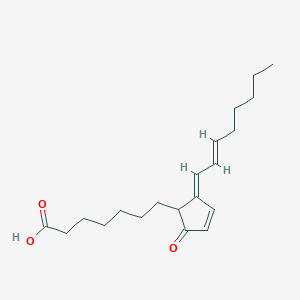

15-deoxy-Delta12,14-Prostaglandin A1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-[(2E)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6,9,12,15-16,18H,2-5,7-8,10-11,13-14H2,1H3,(H,22,23)/b9-6+,17-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOCIRJMPUHXRM-YIERNNEGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C=CC(=O)C1CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/1\C=CC(=O)C1CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Derivatization Methodologies for 15 Deoxy Delta12,14 Prostaglandin A1 and Analogs

Chemical Synthesis of 15-deoxy-Delta12,14-Prostaglandin A1 as a Synthetic Analog

15-deoxy-Δ12,14-Prostaglandin A1 (15d-PGA1) is a synthetic analog of prostaglandin (B15479496) A1. caymanchem.com It shares structural similarities with 15-deoxy-Δ12,14-PGJ2, a known ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). caymanchem.com While the biological activity of 15d-PGA1 itself is not extensively documented, a similar analog has demonstrated antimitotic and antitumor properties. caymanchem.com

Key Characteristics of 15-deoxy-Δ12,14-Prostaglandin A1:

| Property | Value |

| CAS Number | 573951-20-9 |

| Molecular Formula | C20H30O3 |

| Molecular Weight | 318.5 g/mol |

| Purity | ≥95% |

| λmax | 324 nm |

This data is based on information from Cayman Chemical. caymanchem.com

Enantioselective Synthesis Strategies for Related Cyclopentenone Prostaglandins (B1171923) (e.g., 15-deoxy-Delta12,14-Prostaglandin J2)

The synthesis of cyclopentenone prostaglandins like 15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) presents a significant challenge due to the need for precise control over stereochemistry. researchgate.net Several strategies have been developed to achieve enantioselective synthesis, ensuring the production of the desired stereoisomer.

Use of Chiral Building Blocks and Asymmetric Transformations

One common approach involves the use of chiral building blocks, which are molecules that already possess the desired stereochemistry. nih.gov These building blocks can be derived from natural sources or synthesized using asymmetric catalysis. nih.gov Asymmetric transformations, such as enantioselective ketone reduction, are then employed to introduce additional chiral centers with high selectivity. nih.gov

A key strategy in prostaglandin synthesis is the use of tandem 1,4-addition-aldol reactions. scispace.com This method has been successfully used in the catalytic enantioselective synthesis of Prostaglandin E1 methyl ester, achieving high optical purity. scispace.com

Stereoretentive Olefin Metathesis Approaches

Stereoretentive olefin metathesis has emerged as a powerful tool for the synthesis of Δ12-prostaglandin J natural products. caltech.edunih.gov This method allows for the convergent synthesis of these complex molecules with exceptional control over the geometry of the double bonds. caltech.edunih.gov The use of stereoretentive ruthenium-based metathesis catalysts has enabled the concise synthesis of four Δ12-prostaglandin J natural products in 7-8 steps. caltech.eduacs.org

This approach offers several advantages over traditional methods, including:

High Z-selectivity: The catalysts provide excellent control over the formation of Z-alkenes, which is a key structural feature of these prostaglandins. google.com

Convergent synthesis: The ability to couple complex fragments late in the synthesis leads to more efficient and flexible routes. caltech.edu

Functional group tolerance: The catalysts are compatible with a wide range of functional groups, reducing the need for protecting groups. caltech.edu

Development of Biotinylated Analogs for Target Identification

To identify the cellular targets of prostaglandins, researchers have developed biotinylated analogs. nih.gov Biotin is a small molecule that can be attached to a prostaglandin without significantly altering its biological activity. nih.gov The biotin tag allows for the isolation of protein-prostaglandin complexes using affinity chromatography, which can then be identified by mass spectrometry. nih.gov

A biotinylated analog of PGA1, PGA1-biotinamide (PGA1-B), has been shown to retain the anti-proliferative and anti-inflammatory effects of the parent compound. nih.gov Interestingly, PGA1-B did not activate PPARγ, making it a useful tool for identifying PPARγ-independent targets of cyclopentenone prostaglandins. nih.gov

Synthesis of Other Biologically Active Derivatives (e.g., Prostamides)

Prostamides are a class of biologically active derivatives of prostaglandins that are formed by the enzymatic oxygenation of anandamide, an endocannabinoid. researchgate.netnih.gov The synthesis of prostamides can be achieved through both biological and chemical methods.

The biosynthesis of prostamides involves the action of cyclooxygenase-2 (COX-2) on anandamide, which produces a variety of prostamide derivatives, including prostamide E2 and prostamide F2α. nih.gov These compounds have been shown to have unique pharmacological properties that are distinct from those of their corresponding prostaglandins. nih.gov

Structure-Activity Relationship (SAR) Studies Through Analog Synthesis and Modification

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a prostaglandin analog affects its biological activity. By synthesizing and testing a series of modified analogs, researchers can identify the key structural features that are required for a particular biological effect.

SAR studies have been conducted on a variety of prostaglandin analogs, including inhibitors of 15-hydroxyprostaglandin dehydrogenase (HPGD), the enzyme that metabolizes and inactivates prostaglandins. nih.gov These studies have led to the identification of potent and selective HPGD inhibitors, which have potential applications in the treatment of a variety of diseases. nih.gov

Advanced Research Techniques and Future Directions in 15 Deoxy Delta12,14 Prostaglandin A1 Research

Advanced Analytical and Omics Approaches

Modern analytical and omics technologies have been indispensable in understanding the roles of 15d-PGJ₂. These approaches allow for sensitive detection and the global-scale identification of molecular interactions, providing a systems-level view of the prostaglandin's effects.

High-resolution mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been pivotal for the accurate and sensitive quantification of 15d-PGJ₂ in various biological matrices. jci.orgnih.gov The development of these methods has been critical, as the physiological concentrations of 15d-PGJ₂ are often in the low picomolar range, making detection challenging. jci.orgjci.org

Researchers have established robust LC-MS/MS protocols to measure 15d-PGJ₂ in the medium of cultured cells, such as 3T3-L1 preadipocytes, and in human plasma. jci.orgnih.gov A validated method for human plasma involves liquid-liquid extraction followed by LC-MS/MS analysis, achieving a lower limit of quantification of 2.5 pg/mL. nih.govresearchgate.net Such sensitive assays are essential to explore the compound's biosynthesis and its correlation with pathological states, such as diabetes, where it may play a role in anti-inflammatory counterregulation. nih.gov These techniques have largely superseded less reliable immunoassay methods and are crucial for determining the physiological relevance of 15d-PGJ₂ concentrations used in in vitro experiments. nih.gov

A key mechanism of 15d-PGJ₂ action is the covalent modification of proteins via Michael addition, a reaction enabled by the reactive α,β-unsaturated carbonyl group in its cyclopentenone ring. nih.govfrontiersin.org Proteomics has emerged as a powerful tool to identify these cellular protein targets on a large scale. A common strategy involves treating cells with a biotinylated form of 15d-PGJ₂, followed by affinity purification of the modified proteins using avidin (B1170675) or streptavidin, and subsequent identification by high-resolution mass spectrometry, such as LTQ Orbitrap. nih.govnih.govomicsdi.org

This approach has successfully identified hundreds of potential protein targets in various cell types, including human aortic endothelial cells and cortical neurons. nih.govnih.gov These targets belong to diverse functional classes, including cytoskeletal proteins, molecular chaperones, and enzymes involved in metabolic processes. nih.govplos.org For instance, in neuronal plasma membranes, identified targets include glycolytic enzymes like Enolase 2 and GAPDH, as well as cytoskeletal components like Tubulin β. nih.govplos.org In endothelial cells, 13 proteins in the 19S particle of the proteasome were identified as targets, explaining how 15d-PGJ₂ can inhibit proteasome function and consequently the NF-κB inflammatory pathway. frontiersin.org

Table 1: Selected Covalent Protein Targets of 15d-PGJ₂ Identified by Proteomics

| Protein Target | Cell Type | Functional Class | Reference |

|---|---|---|---|

| Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) | Neuronal Plasma Membrane | Glycolytic Enzyme | nih.govplos.org |

| Tubulin β | Neuronal Plasma Membrane | Cytoskeletal Protein | nih.govplos.org |

| Proteasome components (19S particle) | Human Aortic Endothelial Cells | Protein Degradation | frontiersin.org |

| eIF4A | General | Translation Initiation Factor | nih.gov |

| H-Ras | Fibroblasts (3T3) | Signaling Protein | nih.gov |

| Peroxisome proliferator-activated receptor γ (PPARγ) | General | Nuclear Receptor | nih.gov |

In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation

In vitro cell cultures and ex vivo tissue models are fundamental to dissecting the specific cellular and physiological responses to 15d-PGJ₂.

A wide array of cell lines and primary cell cultures has been employed to investigate the multifaceted effects of 15d-PGJ₂. These models have revealed that the compound's actions are highly context- and cell-type-dependent.

Mesangial Cells: In cultured human and rat mesangial cells, 15d-PGJ₂ exhibits a biphasic effect. At low concentrations (≤2.5 µM), it promotes cell proliferation, while at higher concentrations (≥5 µM), it induces apoptosis. nih.govnih.govresearchgate.net This dual role suggests its involvement in both the initiation and potential resolution of glomerular injury. nih.gov

Gastric Epithelial Cells: Studies using gastric cancer cell lines (e.g., MCG-803) show that 15d-PGJ₂ inhibits cell growth and induces apoptosis. nih.govnih.gov It can also suppress apoptosis induced by Helicobacter pylori infection by inhibiting NF-κB activation and regulating apoptotic gene expression. nih.gov

Mammary Epithelial Cells: In bovine mammary epithelial cells, 15d-PGJ₂ induces the expression of chemokines like IL-8 and proteins involved in oxidative stress. nih.gov In human breast cancer cells (MCF-7), it has been shown to induce an epithelial-to-mesenchymal transition (EMT), a process linked to cancer progression, by upregulating the transcription factor Snail. jcpjournal.orgkci.go.krresearchgate.net

Myocytes: Research on cardiomyocytes, including the murine HL-1 cell line and primary cells, demonstrates that 15d-PGJ₂ can induce apoptosis through a pathway involving the DP2 receptor, reactive oxygen species (ROS) generation, and activation of MAPK signaling. nih.govresearchgate.net Conversely, in human myometrial cells, 15d-PGJ₂ can inhibit IL-1β-induced expression of pro-inflammatory and contraction-associated genes, though it does not directly affect myometrial contractility. frontiersin.org In neonatal rat cardiomyocytes, it activates the Nrf2 antioxidant response pathway. ahajournals.org

Adipocytes: 15d-PGJ₂ is famously known as a potent endogenous ligand for the nuclear receptor PPARγ, a key regulator of adipogenesis. biologicaresearch.comnih.gov In fibroblast cell lines like 3T3-L1 and C3H10T1/2, it promotes differentiation into adipocytes. biologicaresearch.comnih.govnih.gov It also suppresses the expression of the ob gene (leptin) in fully differentiated adipocytes. nih.gov

Table 2: Summary of 15d-PGJ₂ Effects in Various Cell Culture Models

| Cell Type | Model System | Key Findings | Reference |

|---|---|---|---|

| Mesangial Cells | Human Mesangial Cells | Biphasic effect: proliferation at low doses, apoptosis at high doses. | nih.gov |

| Gastric Epithelial Cells | MCG-803 (Gastric Cancer) | Inhibits cell growth, induces apoptosis, decreases COX-2 expression. | nih.gov |

| Mammary Epithelial Cells | MCF-7 (Breast Cancer) | Induces epithelial-to-mesenchymal transition (EMT). | jcpjournal.orgkci.go.kr |

| Myocytes | HL-1 (Cardiomyocytes) | Induces apoptosis via DP2 receptor, ROS, and MAPK activation. | nih.gov |

| Adipocytes | 3T3-L1 (Preadipocytes) | Potent inducer of adipocyte differentiation via PPARγ activation. | nih.govnih.gov |

While less common than cell culture, ex vivo models provide an intermediate level of complexity between in vitro and in vivo systems. One such model used in 15d-PGJ₂ research is the ex ovo chick chorioallantoic membrane (CAM) assay. mdpi.com This model has been used to study the anti-tumor effects of 15d-PGJ₂ on osteosarcoma. When osteosarcoma cells were grafted onto the CAM, treatment with 15d-PGJ₂ resulted in significant inhibition of tumor growth, reduced tumor tissue density, and decreased cell proliferation. mdpi.com Although a study on human myometrial cells found that 15d-PGJ₂ did not affect contractility in tissue preparations, the CAM model demonstrates the utility of ex vivo systems for evaluating the compound's effects on complex processes like angiogenesis and tumor formation. frontiersin.orgmdpi.com

Molecular Biology and Genetic Manipulation Techniques

Molecular biology techniques are essential for dissecting the signaling pathways and gene regulatory networks modulated by 15d-PGJ₂. Techniques such as quantitative real-time PCR (qPCR), Western blotting, and electrophoretic mobility shift assays (EMSA) are routinely used to measure changes in mRNA and protein expression and transcription factor activity.

Genetic manipulation techniques have been particularly insightful. The use of small interfering RNA (siRNA) has allowed researchers to determine the causal role of specific genes in the action of 15d-PGJ₂. For example, in breast cancer cells, silencing the transcription factor Snail with siRNA was shown to abrogate the 15d-PGJ₂-induced expression of interleukin-8 (IL-8), confirming that Snail is a critical upstream regulator in this pathway. kci.go.krresearchgate.net

Furthermore, studies have employed cells deficient in specific receptors (e.g., PPARγ) to distinguish between receptor-dependent and independent effects. nih.gov For example, the ability of 15d-PGJ₂ to inhibit inflammasomes was found to be independent of PPARγ, highlighting that its electrophilic nature allows it to directly interact with other cellular targets. nih.gov Site-directed mutagenesis has also been used to pinpoint the exact amino acid residues on target proteins that are covalently modified by 15d-PGJ₂, such as the identification of Cysteine 264 on the translation initiation factor eIF4A as the direct binding site. nih.gov These genetic and molecular tools are critical for moving beyond correlation to establish the direct, causal mechanisms underlying the diverse biological activities of 15d-PGJ₂.

Future Research Directions for 15-deoxy-Delta12,14-Prostaglandin A1

Given the current lack of data, the field is wide open for investigation into the biological roles of 15-deoxy-Δ12,14-PGA1.

While it is structurally similar to other prostaglandins (B1171923), its synthetic nature means it could possess unique biological activities. caymanchem.com Initial research should focus on broad screening to identify its primary cellular effects. Based on the known functions of the cyclopentenone prostaglandin (B15479496) family, key areas to investigate include:

Anti-inflammatory Effects: Comprehensive analysis of its ability to suppress inflammatory responses in various models of inflammation, both in vitro and in vivo. nih.gov

Anti-neoplastic Properties: Screening against a panel of cancer cell lines to determine its effects on cell proliferation, cell cycle arrest, and apoptosis. nih.govnih.gov

Antiviral Activity: Investigating its potential to inhibit the replication of various viruses, a known property of some other cyclopentenone prostaglandins. nih.gov

Metabolic Regulation: Given the link between other cyclopentenones and PPARγ, its role in adipogenesis, glucose metabolism, and lipid homeostasis should be explored. nih.gov

A crucial area of future research will be to directly compare the potency and selectivity of 15-deoxy-Δ12,14-PGA1 with other well-characterized cyclopentenone prostaglandins, such as 15d-PGJ2, PGA1, and PGA2. nih.gov Such studies would clarify whether it offers any advantages, such as increased potency at a specific target or a more favorable selectivity profile, which could make it a better candidate for therapeutic development.

The table below outlines a hypothetical comparison that future research would aim to complete.

| Compound | Known Primary Target(s) | Relative Potency (Hypothetical) | Key Research Question for 15-deoxy-Δ12,14-PGA1 |

| 15-deoxy-Δ12,14-PGJ2 | PPARγ, NF-κB, Keap1/Nrf2, Proteasome nih.govfrontiersin.orgpnas.orgnih.gov | High | Is 15-deoxy-Δ12,14-PGA1 more or less potent in activating PPARγ or inhibiting NF-κB? |

| Prostaglandin A1 (PGA1) | NF-κB, Heat Shock Proteins nih.gov | Moderate | Does 15-deoxy-Δ12,14-PGA1 share the same targets as its parent analog, PGA1, but with higher potency? |

| Prostaglandin A2 (PGA2) | NF-κB nih.gov | Moderate | How does its activity profile compare to PGA2 in suppressing inflammation? |

| 15-deoxy-Δ12,14-PGA1 | Unknown | To be determined | Does it have a unique target profile, or does it act as a more selective modulator of a known pathway? |

By systematically applying these advanced research techniques and pursuing these future directions, the scientific community can uncover the biological significance of this compound, potentially revealing a new molecule with therapeutic promise.

Elucidation of Unique Signaling Pathways or Cellular Targets for the Specific Analog

While specific signaling pathways for 15d-PGA1 have not been fully elucidated, the research on its structural analog, 15d-PGJ2, provides critical insights into potential targets. Prostaglandins with a cyclopentenone ring structure are known to interact with a variety of cellular signaling molecules, often independent of traditional prostanoid receptors. nih.govjci.orgnih.gov

The primary mechanism of action for these compounds involves the electrophilic carbon within the cyclopentenone ring, which can form covalent bonds with nucleophilic residues, such as cysteine thiols, on target proteins. nih.govebi.ac.uk This covalent modification can alter protein function and modulate signaling cascades.

Key signaling pathways and targets identified for the analogous 15d-PGJ2, which represent high-priority areas for investigation for 15d-PGA1, include:

NF-κB Signaling: 15d-PGJ2 is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation. nih.govmedchemexpress.com It has been shown to inhibit multiple steps, including the IκB kinase (IKK) complex and the DNA binding of NF-κB subunits. nih.gov This suggests a potential role in modulating inflammatory gene expression.

Peroxisome Proliferator-Activated Receptor γ (PPARγ): 15d-PGJ2 is a well-established endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis and inflammation. nih.govjci.orgcaymanchem.com Binding to PPARγ can transrepress the activity of other transcription factors, contributing to its anti-inflammatory effects.

Proteasome Complex: Proteomic studies have identified components of the proteasome as targets for 15d-PGJ2. frontiersin.org Affinity purification followed by mass spectrometry revealed that 15d-PGJ2 can covalently modify multiple proteins within the proteasome complex, potentially altering its function. frontiersin.org

Keap1/Nrf2 Pathway: The electrophilic nature of 15d-PGJ2 allows it to modify Keap1, a key regulator of the Nrf2 antioxidant response. nih.gov This interaction can lead to the activation of antioxidant defense pathways.

Table 1: Potential Cellular Targets for 15d-PGA1 Based on Research of its Analog, 15d-PGJ2

| Target Protein/Complex | Signaling Pathway | Potential Effect of Interaction | Reference |

|---|---|---|---|

| NF-κB (p65 subunit) | Inflammation | Inhibition of DNA binding, suppression of pro-inflammatory gene expression | nih.gov |

| IκB kinase (IKK) | NF-κB Activation | Inhibition of IκBα degradation, preventing NF-κB nuclear translocation | nih.gov |

| PPARγ | Metabolism & Inflammation | Agonism, leading to adipocyte differentiation and transrepression of inflammatory genes | jci.orgcaymanchem.com |

| Proteasome Subunits | Protein Degradation | Covalent modification, potentially inhibiting proteasomal activity | frontiersin.org |

| Keap1 | Antioxidant Response | Covalent modification, leading to Nrf2 activation and induction of antioxidant enzymes | nih.gov |

Exploration of Stereochemical Impact on Activity and Mechanism

The stereochemistry of prostaglandins is fundamental to their biological activity. For 15d-PGA1 and its analogs, the spatial arrangement of the two side chains relative to the cyclopentenone ring, as well as the geometry of the double bonds (cis/trans), dictates how the molecule fits into the binding pockets of target proteins.

The key structural feature for the mechanism of this class of compounds is the α,β-unsaturated ketone in the cyclopentenone ring. nih.govebi.ac.uk This moiety acts as a Michael acceptor, allowing for covalent adduction to cellular nucleophiles like cysteine residues in proteins. nih.gov The precise stereochemistry of the molecule influences the accessibility and reactivity of this electrophilic center, thereby impacting its potency and target selectivity.

While specific studies on the stereoisomers of 15d-PGA1 are not yet published, research into related compounds underscores the importance of this area. For example, efficient, enantioselective syntheses have been developed for 15d-PGJ2, allowing for the preparation of optically pure material. researchgate.net Such synthetic achievements are critical for future structure-activity relationship (SAR) studies, which can systematically probe how changes in stereochemistry affect biological outcomes. Comparing the activity of a natural enantiomer to its synthetic counterpart (ent-PGJ2, for example) can reveal whether a biological effect is receptor-mediated or due to non-specific chemical reactivity. researchgate.net

Development of Novel Synthetic Routes for Improved Yield, Purity, and Derivatization

As a synthetic prostaglandin analog, the availability of 15d-PGA1 relies entirely on chemical synthesis. caymanchem.combiomol.com The development of novel and efficient synthetic routes is paramount for producing the high-purity material needed for biological testing and for creating a diverse library of derivatives to explore structure-activity relationships.

While specific synthetic pathways for 15d-PGA1 are proprietary or not widely published, strategies developed for the closely related 15d-PGJ2 provide a blueprint for potential approaches. These methods focus on the strategic construction of the cyclopentenone core and the stereocontrolled installation of the two side chains.

Table 2: Synthetic Strategies Applicable to Cyclopentenone Prostaglandins

| Synthetic Approach | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Corey Lactone Diol Starting Material | A classic and versatile starting material in prostaglandin synthesis. The key stage involves creating a precursor with leaving groups at positions 9, 13, and 15, followed by elimination to form the dienone system. | Well-established, allows for access to a range of related structures. | researchgate.net |

| Three-Component Coupling & Retro-Diels-Alder | This enantioselective approach involves coupling three fragments and then using a retro-Diels-Alder reaction to form the prostaglandin skeleton. | Provides high enantiopurity and control over stereochemistry at C8. | researchgate.net |

| Stereoretentive Olefin Metathesis | Used to construct the side-chain with exceptional control over the alkene geometry. | High efficiency and stereochemical control for the side chain construction. | researchgate.net |

Future synthetic efforts will likely focus on improving step economy, reducing the use of protecting groups, and developing methods that allow for late-stage diversification. This would enable the rapid synthesis of various 15d-PGA1 analogs with modifications to the side chains or the cyclopentenone ring, facilitating a deeper understanding of its mechanism of action.

Integration with Computational Modeling and Systems Biology for Network Analysis

Computational Modeling: Molecular docking and dynamics simulations can be used to predict how 15d-PGA1 might bind to the active sites of potential protein targets. Computational studies have been employed to understand the molecular recognition between 15d-PGJ2 and proteins like NF-κB, aiming to characterize the covalent modification of specific cysteine residues. researchgate.net Such models can help prioritize protein candidates for experimental validation and provide a structural basis for the observed biological effects.

Systems Biology and Proteomics: A key systems-level technique is chemical proteomics. In this approach, a modified version of the prostaglandin (e.g., biotinylated-15d-PGJ2) is used as a probe to capture its protein binding partners from cell lysates. researchgate.net The captured proteins are then identified using high-resolution mass spectrometry. This unbiased, discovery-based approach has successfully identified hundreds of potential protein targets for 15d-PGJ2, mapping them to diverse cellular pathways, including metabolism and transport. frontiersin.orgresearchgate.net

Table 3: Systems Biology Approaches for Target Identification

| Technique | Description | Insights Gained for Prostaglandin Analogs | Reference |

|---|---|---|---|

| Affinity-Purification Mass Spectrometry (AP-MS) | Uses a tagged version of the molecule (e.g., biotin-tagged 15d-PGJ2) to pull down interacting proteins from a cell extract for identification by mass spectrometry. | Identified 358 candidate proteins covalently modified by 15d-PGJ2 in endothelial cells, with significant enrichment in the proteasome complex. | frontiersin.orgresearchgate.net |

| Molecular Docking | Computational simulation to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. | Used to study the covalent association of 15d-PGJ2 with specific cysteine residues on target proteins like NF-κB. | researchgate.net |

Applying these integrated approaches to 15d-PGA1 will be crucial for building a comprehensive network map of its interactions. This will allow researchers to move beyond a one-molecule, one-target paradigm and appreciate the complex, pleiotropic effects that this electrophilic lipid may exert on cellular function.

Q & A

Q. What are the primary biosynthetic pathways for 15d-PGJ2, and how can its production be quantified in vitro?

15d-PGJ2 is a dehydration product of prostaglandin D2 (PGD2), formed via albumin-independent pathways. Key methods for quantification include:

- Immunohistochemistry : Monoclonal antibodies (e.g., mAb11G2) detect intracellular 15d-PGJ2 in macrophages and foam cells .

- ELISA : Commercial kits (e.g., ab133031) use alkaline phosphatase conjugates and anti-15d-PGJ2 antibodies for sensitive detection in cell lysates or media .

- Liquid chromatography-mass spectrometry (LC-MS) : Detects 15d-PGJ2 at low picomolar concentrations in biological fluids like urine or cell culture media .

Q. What experimental models are suitable for studying 15d-PGJ2’s anti-inflammatory effects?

- Macrophage models : Lipopolysaccharide (LPS)-stimulated RAW264.7 or BV-2 microglial cells show reduced inducible nitric oxide synthase (iNOS) expression upon 15d-PGJ2 treatment, mediated via NF-κB inhibition .

- In vivo inflammation : Joint fluid from arthritis patients or LPS-treated animal models can assess endogenous 15d-PGJ2 levels .

Q. How does 15d-PGJ2 interact with peroxisome proliferator-activated receptor gamma (PPARγ)?

15d-PGJ2 binds PPARγ as a selective agonist, inducing adipogenesis in 3T3-L1 preadipocytes. Experimental validation includes:

- Transcriptional assays : Luciferase reporters for PPARγ-dependent promoters .

- Competitive binding studies : Compare effects with synthetic ligands like troglitazone .

Advanced Research Questions

Q. How does 15d-PGJ2 exert PPARγ-independent effects on cellular targets?

15d-PGJ2 covalently modifies cysteine residues in proteins via its cyclopentenone ring. Key approaches:

Q. What mechanisms explain 15d-PGJ2’s dual role in inflammation (anti-inflammatory vs. pro-apoptotic)?

Q. How can conflicting data on 15d-PGJ2’s endogenous PPARγ activation be resolved?

Q. What experimental strategies address 15d-PGJ2’s paradoxical induction of COX-2 in cancer cells?

Q. How does 15d-PGJ2 contribute to neurodegenerative protein aggregation?

- Parkinson’s models : Treat UCH-L1-expressing cells with 15d-PGJ2 to observe ubiquitin-proteasome inhibition and α-synuclein aggregation .

- Proteomic analysis : Map adducts on tau or amyloid-beta peptides in Alzheimer’s models .

Methodological Considerations

Q. What controls are critical when studying 15d-PGJ2’s covalent protein modifications?

Q. How can researchers differentiate 15d-PGJ2’s effects from other prostaglandins (e.g., PGD2 or PGJ2)?

- Chiral HPLC : Separate metabolites to isolate 15d-PGJ2 from intermediates like Δ12-PGJ2 .

- Receptor antagonists : Use DP1/DP2 receptor blockers to rule out PGD2-mediated signaling .

Data Contradiction Analysis

Q. Why do studies report conflicting roles for 15d-PGJ2 in apoptosis (pro-survival vs. pro-death)?

Q. How reliable are commercial antibodies for detecting endogenous 15d-PGJ2?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.